CP-105696

Catalog No.
S524264
CAS No.
158081-99-3
M.F
C28H28O4
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-105696

CAS Number

158081-99-3

Product Name

CP-105696

IUPAC Name

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid

Molecular Formula

C28H28O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1

InChI Key

KMNLXCBYBKHKSK-BKMJKUGQSA-N

SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(4-phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, CP 105,696, CP 105696, CP-105,696, CP-105696, CP105,696, CP105696

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Isomeric SMILES

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Description

The exact mass of the compound 1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid is 428.19876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic Acid (CP-105,696): A Leukotriene B4 Antagonist

1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, also known as CP-105,696, is a research compound studied for its potential therapeutic effects by antagonizing Leukotriene B4 (LTB4). LTB4 is a lipid mediator involved in various inflammatory processes, including asthma and arthritis [].

  • Mechanism of Action: CP-105,696 acts as a selective antagonist of LTB4 receptors, preventing LTB4 from binding and exerting its biological effects. This inhibition could potentially alleviate inflammation and associated symptoms [].

Research on CP-105,696

Studies have primarily focused on CP-105,696's effectiveness in animal models of inflammatory diseases.

  • Collagen-Induced Arthritis: Research suggests CP-105,696 possesses significant anti-arthritic properties in mice with collagen-induced arthritis. The study demonstrated the compound's ability to reduce inflammation and joint damage [].
  • Other Potential Applications: Due to its LTB4 antagonism, CP-105,696 might hold promise in treating other LTB4-mediated conditions like asthma and allergic rhinitis. However, further research is needed to explore this possibility [, ].

CP-105696 is a potent antagonist of leukotriene B4, a lipid mediator involved in inflammatory responses. The chemical structure of CP-105696 is characterized as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane carboxylic acid. This compound has been extensively studied for its pharmacological effects, particularly in modulating leukotriene activity, which plays a significant role in various inflammatory conditions.

That create its complex structure. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Formation of the chroman ring: This involves cyclization reactions that establish the core structure.
  • Introduction of the cyclopropane moiety: This step is crucial for imparting the unique properties of CP-105696.
  • Functionalization: The addition of phenyl and hydroxyl groups is performed to enhance biological activity and receptor specificity.

These synthetic routes are typically optimized for yield and purity to ensure the compound's efficacy in biological assays.

The biological activity of CP-105696 is primarily linked to its ability to inhibit neutrophil chemotaxis and activation. Studies have shown that it effectively reduces the upregulation of CD11b on human neutrophils, demonstrating its role in dampening immune responses associated with inflammation . The compound has been tested in various animal models, showing significant effects in reducing inflammatory responses mediated by leukotriene B4.

CP-105696 has potential applications in treating various inflammatory diseases, including:

  • Asthma: By inhibiting leukotriene B4, it may help reduce airway inflammation.
  • Rheumatoid arthritis: Its anti-inflammatory properties could benefit patients suffering from this chronic condition.
  • Cardiovascular diseases: Research suggests that it may play a role in reducing monocytic foam cell formation, which is implicated in atherosclerosis .

Interaction studies have demonstrated that CP-105696 can effectively compete with leukotriene B4 for binding sites on its receptors. In vitro studies indicate that at concentrations as low as 30 nM, CP-105696 significantly inhibits [3H]-leukotriene B4 binding to high-affinity receptors on murine and human cells . These findings suggest that CP-105696 could be a valuable tool for further research into leukotriene-mediated pathways.

CP-105696 shares structural and functional similarities with several other compounds known for their leukotriene antagonism. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
CP-195543Similar chroman structureMore potent against certain leukotriene receptors
EtalocibContains aromatic substituentsDeveloped specifically for ulcerative colitis
SC-41930Polyunsaturated moietyFocused on asthma treatment

CP-105696 stands out due to its specific action on leukotriene B4 receptors and its demonstrated efficacy in reducing neutrophil activation and chemotaxis, making it a valuable compound in the study of inflammatory diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

428.19875937 g/mol

Monoisotopic Mass

428.19875937 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7354TW4BM

MeSH Pharmacological Classification

Leukotriene Antagonists

Other CAS

158081-99-3

Wikipedia

Cp-105696

Dates

Modify: 2024-04-14
1: Showell HJ, Pettipher ER, Cheng JB, Breslow R, Conklyn MJ, Farrell CA, Hingorani GP, Salter ED, Hackman BC, Wimberly DJ, et al. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696. J Pharmacol Exp Ther. 1995 Apr;273(1):176-84. PubMed PMID: 7714764.

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